molecular formula C18H28O4 B8642599 Decyl 4-hydroxy-3-methoxybenzoate CAS No. 84375-73-5

Decyl 4-hydroxy-3-methoxybenzoate

Cat. No. B8642599
M. Wt: 308.4 g/mol
InChI Key: ULBUCEMCRUBRLL-UHFFFAOYSA-N
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Patent
US04362510

Procedure details

The n-decyl vanillate was synthesized by refluxing decyl alcohol with vanillic acid in the presence of p-toluenesulfonic acid. After removal of the unreacted alcohol, purification and recrystallization from n-pentane, the n-decyl vanillate had a melting point of 40°-40.5° C. (Yield: about 50%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:12](O)(=[O:22])[C:13]1[CH:21]=[CH:20][C:18]([OH:19])=[C:15]([O:16][CH3:17])[CH:14]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:12]([O:11][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:22])[C:13]1[CH:21]=[CH:20][C:18]([OH:19])=[C:15]([O:16][CH3:17])[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the unreacted alcohol, purification and recrystallization from n-pentane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)OCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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